molecular formula C9H15NO2 B13327549 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13327549
M. Wt: 169.22 g/mol
InChI Key: MXLOOUYJRLQLPX-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound that features a unique structure combining a spiro ring system with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5,5-dimethyl-1-pyrroline N-oxide.

    Addition Reaction: Pent-4-enylmagnesium bromide is added to the nitrone carbon.

    Oxidation: The resulting compound is oxidized to form an alkenylnitrone.

    Intramolecular Cycloaddition: An intramolecular 1,3-dipolar cycloaddition reaction occurs, forming an isoxazolidine ring.

    Ring Opening: The isoxazolidine ring is then opened to yield the final product.

Industrial Production Methods: While specific industrial production methods for 7-(Hydroxymethyl)-2-azaspiro[4

Chemical Reactions Analysis

Types of Reactions: 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various functional derivatives depending on the substituent introduced.

Scientific Research Applications

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane
  • 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride

Comparison:

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

8-(hydroxymethyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C9H15NO2/c11-6-7-1-2-9(5-7)3-4-10-8(9)12/h7,11H,1-6H2,(H,10,12)

InChI Key

MXLOOUYJRLQLPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2=O)CC1CO

Origin of Product

United States

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